molecular formula C8H8ClN3O3 B6213796 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride CAS No. 2731009-04-2

1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B6213796
CAS No.: 2731009-04-2
M. Wt: 229.6
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Description

1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The imidazopyridine scaffold is known for its biological activity and has been explored for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization. This process results in the formation of the imidazopyridine core . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the imidazopyridine core.

Scientific Research Applications

1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Rimegepant: An imidazopyridine derivative used for the treatment of migraines.

    Telcagepant: Another imidazopyridine investigated for migraine treatment.

    Ralimetinib: An investigational agent for cancer and Proteus syndrome.

    Miransertib: Explored for the treatment of Proteus syndrome.

Uniqueness

1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical transformations makes it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

2731009-04-2

Molecular Formula

C8H8ClN3O3

Molecular Weight

229.6

Purity

95

Origin of Product

United States

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